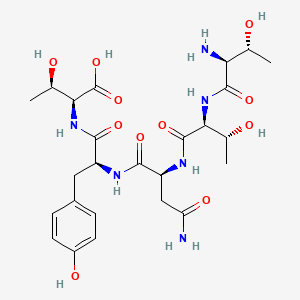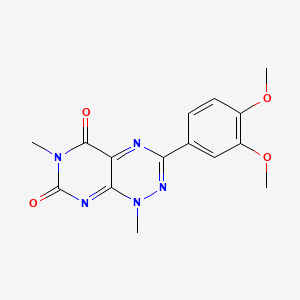
Pyrimido(5,4-e)-1,2,4-triazine-5,7(1H,6H)-dione, 3-(3,4-dimethoxyphenyl)-1,6-dimethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyrimido(5,4-e)-1,2,4-triazine-5,7(1H,6H)-dione, 3-(3,4-dimethoxyphenyl)-1,6-dimethyl-: is a complex organic compound that belongs to the class of pyrimido-triazine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of pyrimido-triazine derivatives typically involves multi-step reactions starting from readily available precursors. Common synthetic routes may include:
Cyclization Reactions: Formation of the triazine ring through cyclization of appropriate precursors.
Substitution Reactions: Introduction of functional groups such as dimethoxyphenyl and methyl groups through substitution reactions.
Industrial Production Methods
Industrial production methods may involve optimized reaction conditions to maximize yield and purity. This could include:
Catalysis: Use of catalysts to enhance reaction rates.
Purification Techniques: Methods such as recrystallization or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
The compound may undergo various types of chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of functional groups to lower oxidation states.
Substitution: Replacement of functional groups with other groups.
Common Reagents and Conditions
Common reagents and conditions used in these reactions may include:
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Solvents: Such as ethanol, methanol, or dichloromethane.
Major Products
The major products formed from these reactions will depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state derivatives, while reduction may yield lower oxidation state derivatives.
Scientific Research Applications
Chemistry
In chemistry, pyrimido-triazine derivatives are studied for their unique structural properties and reactivity. They may serve as intermediates in the synthesis of more complex molecules.
Biology
In biology, these compounds may exhibit various biological activities, such as antimicrobial, antiviral, or anticancer properties. They are often investigated for their potential as therapeutic agents.
Medicine
In medicine, pyrimido-triazine derivatives may be explored for their potential use in drug development. Their ability to interact with specific biological targets makes them candidates for the treatment of various diseases.
Industry
In industry, these compounds may find applications in the development of new materials, such as polymers or coatings, due to their unique chemical properties.
Mechanism of Action
The mechanism of action of pyrimido-triazine derivatives typically involves interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways and result in therapeutic effects. The exact mechanism will depend on the specific structure and functional groups of the compound.
Comparison with Similar Compounds
Similar Compounds
Similar compounds may include other pyrimido-triazine derivatives with different substituents. Examples include:
- Pyrimido(5,4-e)-1,2,4-triazine-5,7(1H,6H)-dione, 3-phenyl-1,6-dimethyl-
- Pyrimido(5,4-e)-1,2,4-triazine-5,7(1H,6H)-dione, 3-(4-methoxyphenyl)-1,6-dimethyl-
Uniqueness
The uniqueness of the compound lies in its specific substituents, such as the 3,4-dimethoxyphenyl and 1,6-dimethyl groups
Properties
CAS No. |
32502-16-2 |
|---|---|
Molecular Formula |
C15H15N5O4 |
Molecular Weight |
329.31 g/mol |
IUPAC Name |
3-(3,4-dimethoxyphenyl)-1,6-dimethylpyrimido[5,4-e][1,2,4]triazine-5,7-dione |
InChI |
InChI=1S/C15H15N5O4/c1-19-14(21)11-13(17-15(19)22)20(2)18-12(16-11)8-5-6-9(23-3)10(7-8)24-4/h5-7H,1-4H3 |
InChI Key |
MWQDYWIWJRWUBC-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=NC(=O)N(C(=O)C2=NC(=N1)C3=CC(=C(C=C3)OC)OC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


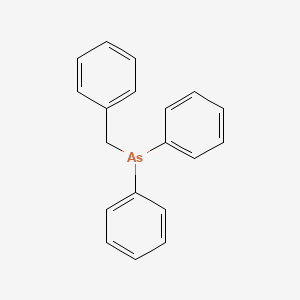
![2-Methyl-N-(2-methylphenyl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B12788422.png)
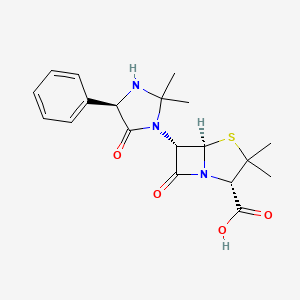
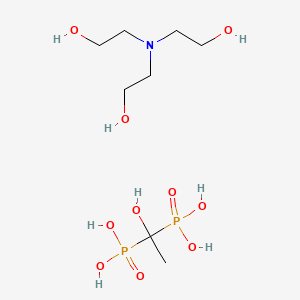
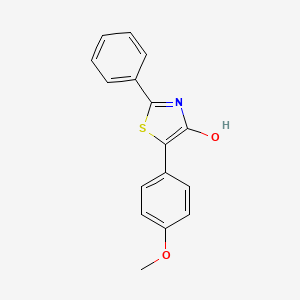
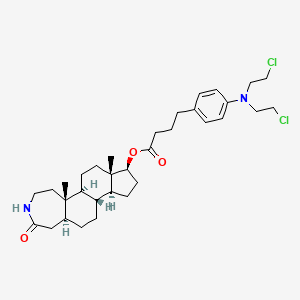
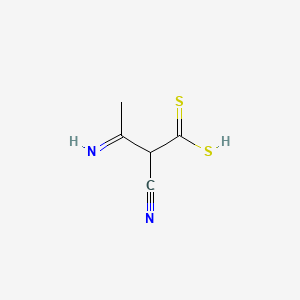
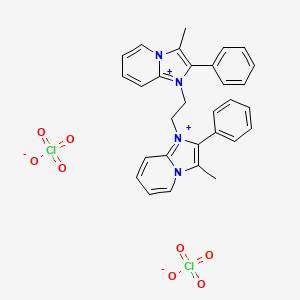
![2-hydroxypropane-1,2,3-tricarboxylic acid;(9E)-15-(2-pyrrolidin-1-ylethoxy)-7,12,26-trioxa-19,21,24-triazatetracyclo[18.3.1.12,5.114,18]hexacosa-1(24),2,4,9,14,16,18(25),20,22-nonaene](/img/structure/B12788472.png)
![1-[2-(Benzyloxy)-3,4-dimethoxyphenyl]propan-1-one](/img/structure/B12788474.png)
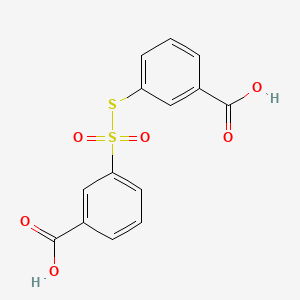
![14-phenyl-12,14,16-triazapentacyclo[7.7.0.02,11.03,8.012,16]hexadeca-3,5,7-triene-13,15-dione](/img/structure/B12788482.png)
